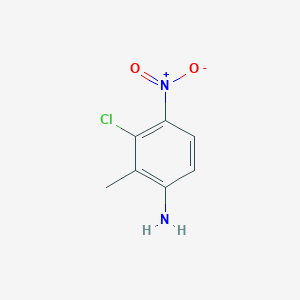
3-Chloro-2-methyl-4-nitroaniline
Descripción general
Descripción
3-Chloro-4-nitroaniline is used as a pharmaceutical and medical intermediate . It is also involved in the synthesis of 3-chloro-5-methylphenyl isocyanate .
Synthesis Analysis
The synthesis of 3-Chloro-2-methylaniline involves a mixture of an aromatic nitro compound, ethanol, and Fe3O4 (at)GO composite. The reaction mixture is kept at reflux with stirring . Another method involves the use of 30% sodium hydroxide solution to separate out the yellow solid .Molecular Structure Analysis
The molecular structure of 3-Methyl-4-nitroaniline, which is similar, has a molecular formula of CHNO and an average mass of 152.151 Da .Chemical Reactions Analysis
The chemical reactions involved in the degradation of 2-C-4-NA include the removal of the nitro group to produce 4-A-3-CP, which is then transformed to 6-CHQ . The first enzyme in the 2-C-4-NA degradation pathway is a flavin-dependent monooxygenase .Aplicaciones Científicas De Investigación
Nonlinear Optical Applications
- Scientific Field: Optoelectronics
- Application Summary: 4-Methyl-2-nitroaniline has been used in the growth of single crystals for nonlinear optical applications . These crystals have potential applications in frequency converters, high-speed information processing, high optical damage thresholds, color displays, and three-dimensional (3D) optical data storage .
- Methods of Application: The organic material 4-methyl-2-nitroaniline was successfully grown as a single crystal by the slow evaporation solution growth technique . The single crystal XRD study shows that the grown 4-methyl-2-nitroaniline belongs to the centrosymmetric space group C2/c with a monoclinic crystal system .
- Results: The optical parameters such as optical band gap (2.31 eV), Urbach energy (0.051 eV), steepness parameter (3.799×10^16) and electron–phonon interaction (1.754×10^–17) were calculated . The result shows that the grown 4-methyl-2-nitroaniline single crystal may be used for optical switching applications .
Nonlinear Optical Single Crystals
- Scientific Field: Photonics
- Application Summary: 4-Chloro-2-nitroaniline has been used in the development of organic nonlinear optical single crystals . These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .
- Methods of Application: The non-centrosymmetric space group organic nonlinear optical single crystal of 4-chloro-2-nitroaniline (4Cl2NA) was developed by slow evaporation method at 40 °C .
- Results: The synthesis material was thermally stable up to 115 °C and mechanical work hardness coefficient (n = 2.98) confirmed the grown crystal was soft material . The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method .
Electrospinning Technique
- Scientific Field: Material Science
- Application Summary: 2-Methyl-4-nitroaniline was used in preparing in-plane aligned nanofibers by the electrospinning technique . It was also the starting reagent in the synthesis of 3-chloro-5-methylphenyl isocyanate .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Insulation for Wires and Cables
- Scientific Field: Material Science
- Application Summary: 4-Methyl-2-nitroaniline can be used in applications, including insulation for wires and cables .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Dye, Antioxidant, Gas Gum Inhibitor, and Corrosion Inhibitor
- Scientific Field: Chemical Industry
- Application Summary: Nitroaniline is used to make dye, an antioxidant, a gas gum inhibitor, and a corrosion inhibitor .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Polycrystalline Thin Films
- Scientific Field: Material Science
- Application Summary: 2-Methyl-4-nitroaniline was used to deposit polycrystalline thin films on Ag, Cu, and Si by conventional and partially ionized beam deposition .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Insulation for Wires and Cables
- Scientific Field: Material Science
- Application Summary: 4-Methyl-2-nitroaniline can be used in applications, including insulation for wires and cables .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Dye, Antioxidant, Gas Gum Inhibitor, and Corrosion Inhibitor
- Scientific Field: Chemical Industry
- Application Summary: Nitroaniline is used to make dye, an antioxidant, a gas gum inhibitor, and a corrosion inhibitor .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Polycrystalline Thin Films
- Scientific Field: Material Science
- Application Summary: 2-Methyl-4-nitroaniline was used to deposit polycrystalline thin films on Ag, Cu, and Si by conventional and partially ionized beam deposition .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-2-methyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXKBXITZBLAAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513789 | |
| Record name | 3-Chloro-2-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methyl-4-nitroaniline | |
CAS RN |
64863-10-1 | |
| Record name | 3-Chloro-2-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(2'-DEOXY-beta-D-2-RIBOFURANOSYL)PYRIDO[2,3-D]PYRIMIDINE-2,7(8H)-DIONE](/img/structure/B1354992.png)
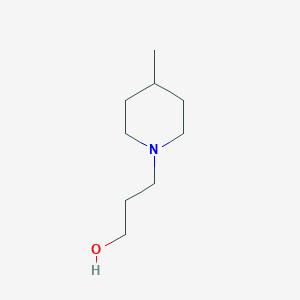
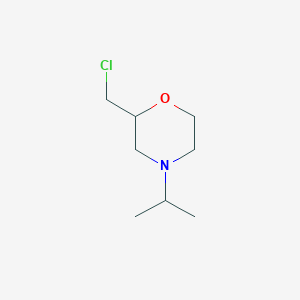

![2-[(Trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1355006.png)
![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine](/img/structure/B1355007.png)
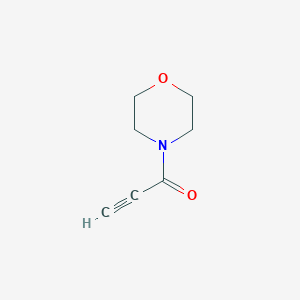
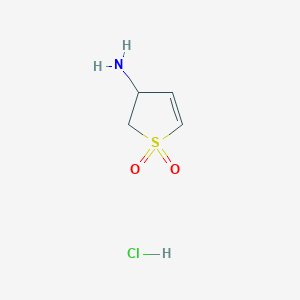
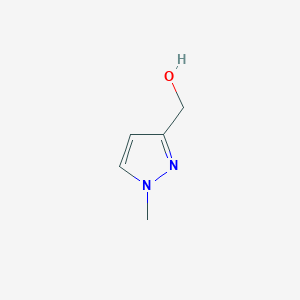
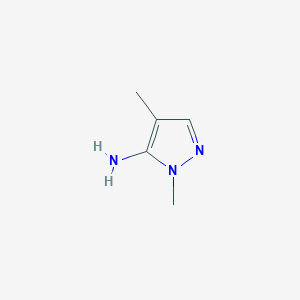
![[(3-Methylphenyl)amino]acetic acid](/img/structure/B1355013.png)